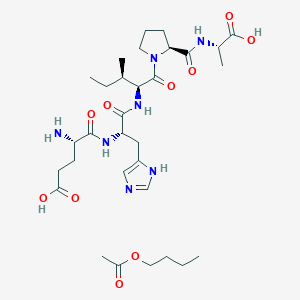
Fibrinogen-Binding Peptide 137235-80-4(fb-acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen and inhibit platelet adhesion and aggregation . It has a molecular weight of 681.79 and is used primarily in scientific research .
Preparation Methods
The synthesis of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially added to form the peptide chain. After the chain is complete, the protecting groups are removed, and the peptide is purified . Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .
Chemical Reactions Analysis
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The peptide is employed in research on cell adhesion, platelet aggregation, and fibrinogen interactions.
Medicine: It is investigated for its potential therapeutic applications in preventing thrombosis and other clot-related disorders.
Mechanism of Action
The mechanism of action of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves its binding to the fibrinogen receptor. By mimicking the vitronectin binding site, the peptide inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. This action is mediated through the inhibition of the interaction between fibrinogen and its receptor on the platelet surface . The molecular targets involved include the fibrinogen receptor and vitronectin binding sites .
Comparison with Similar Compounds
Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is unique in its specific design to mimic the vitronectin binding site on the fibrinogen receptor. Similar compounds include:
H-EHIPA-OH: Another peptide that binds to fibrinogen and inhibits platelet adhesion.
L-alpha-glutamyl-L-histidyl-L-isoleucyl-L-prolyl-L-alanine: A peptide with similar binding properties but different amino acid composition.
These compounds share similar mechanisms of action but differ in their specific amino acid sequences and binding affinities .
Properties
Molecular Formula |
C31H51N7O10 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;butyl acetate |
InChI |
InChI=1S/C25H39N7O8.C6H12O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;1-3-4-5-8-6(2)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);3-5H2,1-2H3/t13-,14+,16+,17+,18+,20+;/m1./s1 |
InChI Key |
LUGIKKQBEXOTRS-BZSAAPQTSA-N |
Isomeric SMILES |
CCCCOC(=O)C.CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCCCOC(=O)C.CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















